2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Description
2-Chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted benzoyl group, a furan heterocycle, and a 4-methoxybenzenesulfonyl moiety. While direct physicochemical data (e.g., melting point, NMR) for this compound are unavailable in the provided evidence, its analogs and structural features provide insights into its properties .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO5S/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMMKPJAPRTJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and fluoro substituents through halogenation reactions. The furan and methoxybenzenesulfonyl groups can be added via coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog with Thiophene and Fluoro-Methylbenzenesulfonyl Substitution
A closely related compound, 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (), differs in two key aspects:
- Heterocycle : Replacement of furan with thiophene. Thiophene’s higher electron density and larger atomic radius may alter π-π stacking interactions or metabolic pathways compared to furan.
Implications :
- Thiophene analogs may exhibit enhanced lipophilicity, influencing membrane permeability.
- Methoxy vs. fluoro-methyl substitutions on the sulfonyl group could modulate electronic effects (methoxy is electron-donating, fluoro is electron-withdrawing), impacting receptor interactions .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
Rip-B () shares the benzamide core but lacks halogenation and sulfonyl groups. Key differences:
- Substituents : 3,4-Dimethoxyphenethylamine instead of halogenated benzamide.
- Yield and Melting Point : Synthesized in 80% yield (mp 90°C), suggesting that electron-donating methoxy groups facilitate synthesis compared to halogenated systems.
Implications :
- Halogenation (Cl, F) in the target compound likely reduces synthetic yield due to steric and electronic challenges but improves metabolic stability and target selectivity.
- Sulfonyl groups may increase melting points and crystallinity, as seen in sulfonamide pesticides () .
4-Bromo-N-(2-Chloro-6-Fluorophenyl) Derivatives
A fluorinated benzamide intermediate () with a trifluoropropan-2-yloxy group was synthesized in 90% yield, highlighting the compatibility of halogenated anilines in amidation reactions.
Comparison :
- Halogen Effects : The target compound’s 2-chloro-6-fluorophenyl group mirrors the halogen positioning in ’s intermediate, which is critical for steric and electronic compatibility in enzyme inhibition (e.g., kinase targets).
- Sulfonyl vs. Trifluoropropyl : The sulfonyl group in the target compound may enhance solubility in polar solvents compared to trifluoropropyl’s hydrophobicity .
Chromen- and Benzofuran-Linked Benzamides
Compounds like 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide () feature extended aromatic systems (chromen/benzofuran) instead of furan.
Key Differences :
- Aromatic Systems : Chromen/benzofuran rings provide planar rigidity, favoring intercalation or stacking in biological targets. Furan’s smaller size and lower aromaticity may reduce such interactions.
- Substituent Positioning : The target compound’s 4-methoxybenzenesulfonyl group offers a para-substituted electron-donating group, contrasting with chromen-linked compounds’ ortho/meta substitutions .
Structure-Activity Relationship (SAR) Insights
Halogenation
- Chloro and Fluoro Groups : These electron-withdrawing substituents enhance binding to hydrophobic pockets in targets (e.g., proteases, kinases) and resist oxidative metabolism.
- Positioning : 2-Chloro-6-fluoro substitution avoids steric clashes in linear benzamide backbones, as seen in pesticide analogs () .
Sulfonyl Group
- 4-Methoxybenzenesulfonyl: The methoxy group improves solubility in aqueous media compared to non-polar substituents (e.g., methyl or fluoro in ).
- Sulfonamide vs. Sulfonyl Ether : Sulfonamides (common in ’s antiviral agents) exhibit stronger hydrogen-bonding capacity than sulfonyl ethers, suggesting the target compound may prioritize solubility over direct target interactions .
Heterocycle Choice
- Furan vs. This difference could influence pharmacokinetics (e.g., CYP450 metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
